molecular formula C12H20N2O5 B14866372 2-(4-(Tert-butoxycarbonyl)-5-methyl-2-oxopiperazin-1-YL)acetic acid CAS No. 1060808-09-4

2-(4-(Tert-butoxycarbonyl)-5-methyl-2-oxopiperazin-1-YL)acetic acid

Cat. No.: B14866372
CAS No.: 1060808-09-4
M. Wt: 272.30 g/mol
InChI Key: WSGPZRVQAHAFJQ-UHFFFAOYSA-N
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Description

®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with carboxymethyl, methyl, and oxo groups, along with a tert-butyl ester functional group. It is widely used in organic synthesis and has significant applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of piperazine derivatives with tert-butyl esters. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: NaOCH3, LiAlH4, RMgX (Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-CARBOXYMETHYL-2-METHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of functional groups.

Properties

CAS No.

1060808-09-4

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

2-[5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C12H20N2O5/c1-8-5-13(7-10(16)17)9(15)6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,16,17)

InChI Key

WSGPZRVQAHAFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)CN1C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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